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molecular formula C9H16O2 B1595608 2-Ethyl-1,6-dioxaspiro[4.4]nonane CAS No. 38401-84-2

2-Ethyl-1,6-dioxaspiro[4.4]nonane

Cat. No. B1595608
M. Wt: 156.22 g/mol
InChI Key: DCWKALWZHORJAO-UHFFFAOYSA-N
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Patent
US04205084

Procedure details

0.540 g of mercury oxide in 100 ml of distilled water and 3.6 ml of concentrated H2SO4 were heated at 60° and at this temperature non-4-yn-1,7-diol (3.0 g) was added to the reaction mixture, which was then left 30 min under stirring. After cooling to room temperature, the mixture was extracted twice with diethyl ether washed with an aqueous solution of NaHCO3 and brine until neutrality, and finally dried over Na2SO4. The volatiles were taken off by evaporation in vacuo and the obtained residue was distilled in a bulb apparatus. 2.3 g (yield 35.2%) of the desired 2-ethyl-1,6-dioxaspiro[4.4]nonane having b.p. 80°-90°/1 Torr were thus obtained. The product had a purity of ca. 97%.
Name
non-4-yn-1,7-diol
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][C:4]#[C:5][CH2:6][CH:7]([OH:10])[CH2:8][CH3:9]>O.OS(O)(=O)=O.[Hg]=O>[CH2:8]([CH:7]1[CH2:6][CH2:5][C:4]2([CH2:3][CH2:2][CH2:1][O:11]2)[O:10]1)[CH3:9]

Inputs

Step One
Name
non-4-yn-1,7-diol
Quantity
3 g
Type
reactant
Smiles
C(CCC#CCC(CC)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
3.6 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Hg]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3 and brine until neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The volatiles were taken off by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
the obtained residue was distilled in a bulb apparatus

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1OC2(CC1)OCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 35.2%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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